![molecular formula C13H18N4O5S B2381447 N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 392247-20-0](/img/structure/B2381447.png)
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. HMB is a small molecule that has been shown to possess unique properties, making it a promising candidate for use in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antimicrobial Properties
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar in structure to N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds exhibit significant antifungal activity against pathogens responsible for plant diseases, showcasing their potential in agricultural applications (Zhou Weiqun et al., 2005).
Complexing Abilities with Metal Ions
Research on the complexing abilities of related compounds with metal ions such as Ni(II) and Co(II) has been conducted. Studies indicate these compounds form stable complexes with these ions, which could have implications in catalysis and material science (S. Amerkhanova et al., 2012).
Potentiometric Studies and Complexation Reactions
Potentiometric studies have assessed the complexation reactions of similar benzamide derivatives with various metal ions in different media, including aqueous dioxane and micellar media. These studies help understand the thermodynamics of complex formation, relevant in developing new metal coordination compounds (Promila Devi Thangjam & Lonibala Rajkumari, 2010).
Anticonvulsant and Antimicrobial Activities
Enaminones synthesized from cyclic beta-dicarbonyl precursors, condensed with compounds like morpholine, have shown potent anticonvulsant activity with minimal neurotoxicity. Such findings open avenues for developing new therapeutic agents (I. Edafiogho et al., 1992). Additionally, the synthesis of novel Schiff base benzamides has been explored for their antimicrobial activities, indicating the potential for these compounds in combating microbial resistance (Subbulakshmi N. Karanth et al., 2018).
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c14-16-12(18)9-15-13(19)10-1-3-11(4-2-10)23(20,21)17-5-7-22-8-6-17/h1-4H,5-9,14H2,(H,15,19)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMYUCTPWBUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.